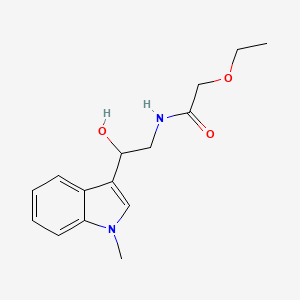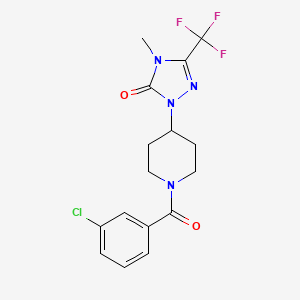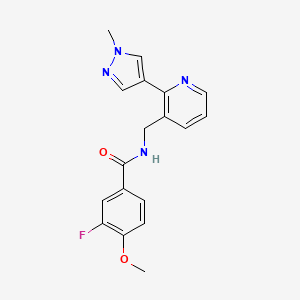![molecular formula C19H17F3N4O2 B2733401 N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439109-68-9](/img/structure/B2733401.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Binding and Modulation of Gene Expression
Pyrrole-imidazole (Py-Im) hairpin polyamides, closely related to the compound of interest, are known for their ability to bind specific DNA sequences. This binding capability allows them to disrupt protein-DNA interactions, thereby modulating gene expression in living cells. The introduction of simple aryl groups at specific positions can significantly enhance the cellular uptake and biological activity of these compounds, making them potent tools for gene regulation studies and potential therapeutic agents (Meier, Montgomery, & Dervan, 2012).
Cellular Permeability and Delivery
The cellular permeability of Py-Im polyamides is critical for their effectiveness in gene regulation and therapeutic applications. Studies have shown that modifications to the hairpin structure, particularly the γ-aminobutyric acid turn unit, can greatly enhance their ability to enter cells and reach the nucleus. Such modifications not only increase the potency of these compounds but also provide insights into designing more efficient delivery systems for molecular probes and therapeutic agents (Liu & Kodadek, 2009).
Synthesis and Characterization
The synthesis of Py-Im polyamides and their derivatives involves complex chemical reactions that allow for precise targeting of DNA sequences. For instance, the synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives demonstrates the versatility of these compounds in forming fused tricyclic structures through environmentally benign processes. Such synthetic advancements contribute to the exploration of novel compounds with potential biological activities (Shaabani et al., 2014).
Antimicrobial and Anticancer Applications
Derivatives of Py-Im polyamides have been explored for their antimicrobial and anticancer activities. For example, thiosemicarbazide derivatives, which share structural motifs with the compound of interest, have been used as precursors for synthesizing target heterocyclic compounds with evaluated antimicrobial activities. This illustrates the potential of such compounds in developing new antimicrobial agents (Elmagd et al., 2017). Additionally, research into modifications of the imidazo[1,2-a]pyrimidine structure has shown promise in reducing metabolism mediated by aldehyde oxidase, an important consideration in the development of anticancer therapies (Linton et al., 2011).
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)15-4-2-13(3-5-15)17(27)14-10-16(25-11-14)18(28)24-6-1-8-26-9-7-23-12-26/h2-5,7,9-12,25H,1,6,8H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWFRLHSVYANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)
![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)
![6-Chloro-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2733323.png)
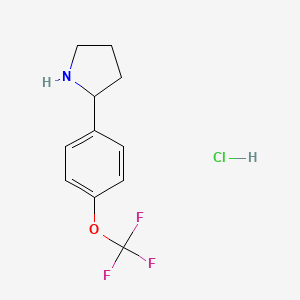
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2733325.png)
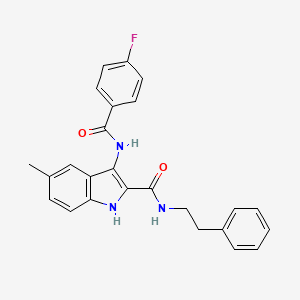
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2733330.png)
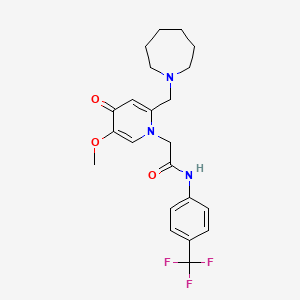
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)
![5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-carboxamide](/img/structure/B2733334.png)
